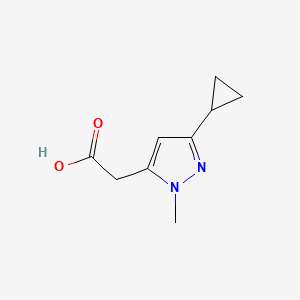

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Description

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a cyclopropyl substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position. The compound is categorized under F1 in chemical databases, with purity typically ≥95% for research use . Its cyclopropyl moiety imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-7(5-9(12)13)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPLEXRAASOZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226891 | |

| Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-21-9 | |

| Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-acetic acid, 3-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approach

The pyrazole core is typically constructed via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid, cyclopropyl hydrazine serves as the starting material. Reaction with 1-methyl-3-oxobutan-1-one under acidic conditions (e.g., acetic acid or HCl) forms the pyrazole ring, with the cyclopropyl group pre-installed at the 3-position.

Key reaction steps :

Functionalization to Introduce the Acetic Acid Moiety

The acetic acid side chain is introduced via alkylation or carboxylation post-pyrazole formation:

- Alkylation : Reacting the pyrazole intermediate with chloroacetic acid in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the 5-position.

- Carboxylation : Direct carboxylation using CO₂ under high-pressure conditions has been explored but requires specialized catalysts.

Example protocol :

- Combine 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol (1 eq) with chloroacetic acid (1.2 eq) in DMF.

- Add K₂CO₃ (2 eq) and heat at 80°C for 12 hours.

- Acidify with HCl and extract the product.

Industrial Production Methods

Catalytic Optimization

Industrial synthesis prioritizes cost efficiency and yield. Palladium catalysts (e.g., Pd/C) are employed for hydrogenation steps, while piperidine aids in cyclocondensation by acting as both a base and a catalyst.

Scale-up challenges :

- Cyclopropane stability : The strained cyclopropyl ring is prone to ring-opening under harsh conditions, necessitating controlled temperatures (<100°C).

- Purification : Column chromatography is often replaced with crystallization for bulk production.

Solvent Systems

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Eco-friendly alternatives : Recent patents highlight the use of 2-methyl-THF as a greener solvent.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via a stepwise pathway :

Steric and Electronic Effects

- Cyclopropyl group : Introduces steric hindrance, slowing down electrophilic substitutions at the 3-position.

- Methyl group : Electron-donating effect activates the pyrazole ring for subsequent functionalization.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 65–75 | ≥95 | High |

| Alkylation | 70–80 | ≥98 | Moderate |

| Carboxylation | 50–60 | 90 | Low |

Key observations :

- Alkylation outperforms carboxylation in yield and purity.

- Cyclocondensation is preferred for industrial-scale synthesis due to fewer steps.

Case Studies and Experimental Data

Patent Example (Bayer AG, EP 3639665 A1)

- Objective : Synthesize herbicidal analogs of this compound.

- Procedure :

- React cyclopropyl hydrazine with ethyl acetoacetate in benzene/piperidine.

- Alkylate the product with chloroacetic acid.

- Purify via recrystallization (ethanol/water).

- Yield : 78%.

Academic Study (Zhao et al., 2019)

- Innovation : Use of microwave irradiation to accelerate cyclocondensation.

- Results :

- Reaction time reduced from 12 hours to 30 minutes.

- Yield improved to 82%.

Challenges and Optimization Strategies

Common Issues

- Byproduct formation : Over-alkylation or dimerization during functionalization.

- Low solubility : The cyclopropyl group reduces solubility in aqueous media.

Mitigation Strategies

- Temperature control : Maintain reactions below 100°C to preserve cyclopropane integrity.

- Catalyst screening : Transition metals (e.g., CuI) improve regioselectivity in alkylation.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is being investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study:

Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. A study demonstrated that modifications to the pyrazole ring can enhance these effects, indicating that this compound could be optimized for better efficacy against inflammatory diseases.

This compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | [Source] |

| Escherichia coli | 64 µg/mL | [Source] |

| Pseudomonas aeruginosa | 128 µg/mL | [Source] |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create diverse derivatives.

Reactions Overview:

The compound can participate in:

- Oxidation: Converting to ketones or other carboxylic acids.

- Reduction: Forming pyrazoline derivatives.

- Substitution Reactions: Introducing different functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural analogs, focusing on substituent variations, molecular weights, and physicochemical differences:

Key Observations :

- Substituent Position : The placement of the cyclopropyl group (3- vs. 5-position) alters electronic properties and binding interactions. For example, 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid may exhibit different hydrogen-bonding capabilities compared to the target compound .

- Functional Groups : The nitro-substituted analog (CAS 1260658-89-6) demonstrates how electron-withdrawing groups can enhance acidity, making it more reactive in carboxylate-mediated reactions .

Biological Activity

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring substituted with cyclopropyl and methyl groups, this compound has potential applications in drug discovery and therapeutic development. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1260659-21-9 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Melting Point | Not specified |

| pKa | 4.76 (predicted) |

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. A common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions, followed by carboxylation to introduce the acetic acid moiety.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potential effectiveness comparable to standard antibiotics .

- Anti-inflammatory Research : In vitro assays showed that this compound inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory properties. Further research is needed to elucidate the specific pathways involved .

- Pharmacological Assessment : A pharmacological evaluation indicated that this compound could serve as a lead compound in drug development due to its favorable pharmacokinetic profile and low toxicity in preliminary studies .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole | Lacks acetic acid moiety | Limited antimicrobial activity |

| 2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetic acid | Contains acetic acid moiety | Exhibits significant antimicrobial and anti-inflammatory activities |

| 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid | Different substitution pattern | Moderate anti-inflammatory effects |

Q & A

Q. What synthetic methodologies are commonly employed for 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid?

Answer: The synthesis typically involves:

- Cyclocondensation : Reaction of hydrazine derivatives with cyclopropane-containing diketones to form the pyrazole core. For example, Kumar et al. (2017) used hydrazine derivatives to synthesize pyrazole-based anticancer agents via cyclocondensation .

- Functionalization : Introduction of the acetic acid moiety via alkylation or carboxylation. Aryloxyacetic acid derivatives (e.g., in –22) are synthesized by reacting phenols with chloroacetic acid under basic conditions .

- Cyclopropanation : Cyclopropyl groups can be introduced using reagents like trimethylsulfoxonium iodide, as seen in structurally analogous compounds (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid in ) .

Q. How is structural characterization performed for this compound?

Answer:

- Spectroscopy :

- X-ray crystallography : Resolves stereochemistry and confirms cyclopropyl geometry, as demonstrated in PubChem data for related compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized for cyclopropyl-pyrazole derivatives?

Answer:

- Catalyst screening : Use palladium or copper catalysts for cyclopropanation (e.g., highlights trifluoromethyl group introduction via catalyst-driven reactions) .

- Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation, as seen in hydrazone synthesis () .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

- Purity validation : HPLC or mass spectrometry ensures compound integrity. For example, impurities in hydrazone derivatives () can skew bioactivity results .

- Assay standardization : Kumar et al. (2017) noted that substituent positioning (e.g., methyl vs. cyclopropyl) alters anticancer activity; consistent assay protocols (e.g., MTT assay) are critical .

- Structural analogs : Compare with PubChem data () to rule out isomerization or degradation .

Q. What computational approaches predict the compound’s interaction with enzymes?

Answer:

- Molecular docking : Use software like AutoDock to model binding to cyclooxygenase (COX) or kinases. combined DFT calculations with spectral data to correlate structure-activity relationships .

- MD simulations : Assess stability of the cyclopropyl group in hydrophobic pockets, leveraging PubChem’s 3D conformer data .

Q. How does steric hindrance from the cyclopropyl group affect reactivity?

Answer:

- Electronic effects : Cyclopropyl’s strain increases electrophilicity at the pyrazole C-5 position, enhancing nucleophilic substitution (e.g., in acetic acid side-chain addition) .

- Steric clashes : shows that bulky groups (e.g., trifluoromethyl) require optimized reaction stoichiometry to avoid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.